3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. One common method involves the reaction of 3-(tert-butylsulfanyl)methyl-1,2,4-triazole with 3-pyridinecarboxylic acid hydrazide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.
Scientific Research Applications
3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes such as carbonic anhydrase or cholinesterase, thereby inhibiting their activity . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Similar in structure but with different substituents, leading to variations in biological activity.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with distinct pharmacological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Differ in the position of the triazole and thiadiazole rings, affecting their reactivity and applications.
Uniqueness
3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tert-butylsulfanyl group and pyridine ring contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C13H15N5S2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(tert-butylsulfanylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H15N5S2/c1-13(2,3)19-8-10-15-16-12-18(10)17-11(20-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3 |
InChI Key |
OHGAIIZNMATXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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